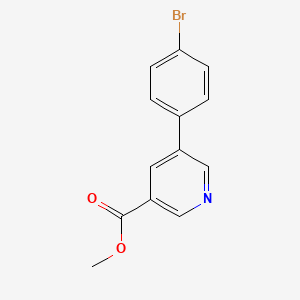
Methyl 5-(4-Bromophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-Bromophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromophenyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Bromophenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 5-bromo-2-nitropyridine can be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Bromophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the nicotinate moiety.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted nicotinates, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Methyl 5-(4-Bromophenyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate the interactions of nicotinate derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Bromophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors involved in inflammatory pathways. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A simpler analog without the bromophenyl group, used primarily as a vasodilator.
5-Bromonicotinic Acid: Lacks the methyl ester group, used in the synthesis of metal-organic frameworks.
Nicotinamide Derivatives: Such as N-(2-bromophenyl)-2-chloronicotinamide, which have different substituents on the nicotinate moiety.
Uniqueness
Methyl 5-(4-Bromophenyl)nicotinate is unique due to the presence of both the bromophenyl and nicotinate groups. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity in medicinal applications.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |
InChI Key |
PUEDVBPWQPRADW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















